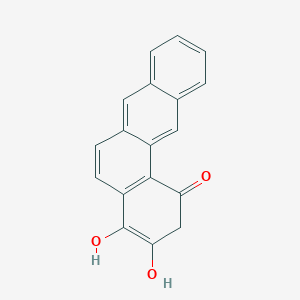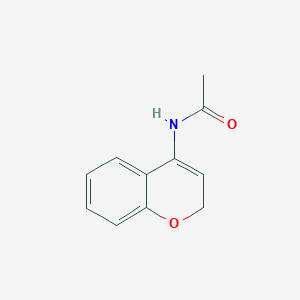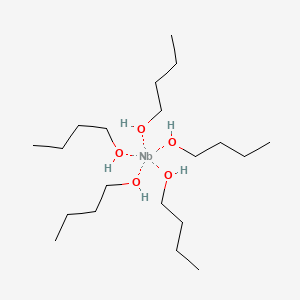
Niobium n-butoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Niobium n-butoxide, also known as niobium pentabutoxide, is a chemical compound with the formula C20H45NbO5. It is a niobium-based alkoxide that plays a significant role as a precursor in chemical synthesis and the production of nano-materials. This compound is particularly valued for its ability to form dielectric films and structures with controlled properties .
Vorbereitungsmethoden
Niobium n-butoxide can be synthesized through various methods. One common approach involves the reaction of niobium pentachloride with n-butanol in the presence of a base. The reaction typically proceeds as follows:
NbCl5+5C4H9OH→Nb(OC4H9)5+5HCl
In this reaction, niobium pentachloride reacts with n-butanol to form this compound and hydrochloric acid. The reaction is usually carried out under an inert atmosphere to prevent hydrolysis of the product .
Industrial production methods often involve the use of niobium chloride and benzyl alcohol in a solvothermal synthesis process. This method allows for the formation of niobium oxide nanoparticles through the exchange of chloride ligands and subsequent polymerization .
Analyse Chemischer Reaktionen
Niobium n-butoxide undergoes various chemical reactions, including hydrolysis, condensation, and chelation. Some of the key reactions are:
-
Hydrolysis: : this compound is highly susceptible to hydrolysis, forming niobium oxide and butanol:
Nb(OC4H9)5+H2O→NbO2+5C4H9OH
-
Condensation: : The hydrolyzed product can further undergo condensation to form larger niobium oxide structures.
-
Chelation: : To control its high moisture sensitivity, this compound can be chelated with bidentate ligands such as chloroacetic acid and dichloroacetic acid. This modification reduces the rate of hydrolysis and extends the gelation process .
Wissenschaftliche Forschungsanwendungen
Niobium n-butoxide has a wide range of scientific research applications:
-
Chemistry: : It is used as a precursor in the sol-gel process to produce high-purity metal oxide nanomaterials. These materials are essential for various catalytic and electronic applications .
-
Biology: : Niobium oxide nanoparticles derived from this compound have shown potential as photocatalysts for the degradation of organic pollutants in water, making them useful in environmental remediation .
-
Medicine: : Research is ongoing into the use of niobium-based compounds in medical applications, particularly in the development of new materials for implants and other biomedical devices.
-
Industry: : this compound is used in the production of dielectric films and structures with controlled properties, which are essential for the electronics industry .
Wirkmechanismus
The mechanism of action of niobium n-butoxide primarily involves its ability to form niobium oxide through hydrolysis and condensation reactions. The molecular targets and pathways involved include the formation of octahedral [NbO6] structures, which can assemble into larger clusters and nanoparticles. These nanoparticles exhibit unique electrochemical properties, making them suitable for applications in batteries, catalysis, and photocatalysis .
Vergleich Mit ähnlichen Verbindungen
Niobium n-butoxide can be compared with other niobium alkoxides, such as niobium ethoxide and niobium isopropoxide. While all these compounds serve as precursors for niobium oxide, this compound is unique in its ability to form dielectric films with controlled properties. Additionally, the tailored niobium alkoxides exhibit slower rates of hydrolysis and extended gelation processes compared to their parent compounds .
Similar Compounds
- Niobium ethoxide (Nb(OC2H5)5)
- Niobium isopropoxide (Nb(OC3H7)5)
These compounds share similar reactivity and applications but differ in their specific alkoxide groups and resulting properties.
Eigenschaften
Molekularformel |
C20H50NbO5 |
|---|---|
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
butan-1-ol;niobium |
InChI |
InChI=1S/5C4H10O.Nb/c5*1-2-3-4-5;/h5*5H,2-4H2,1H3; |
InChI-Schlüssel |
OMBQVKDAXPUDBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.[Nb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


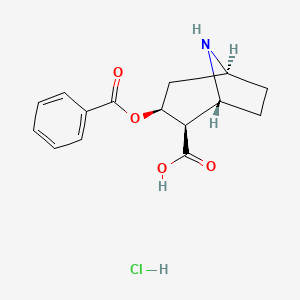

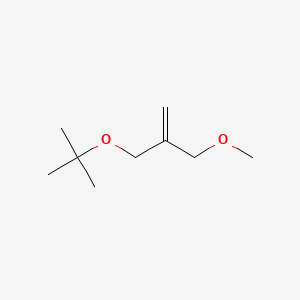


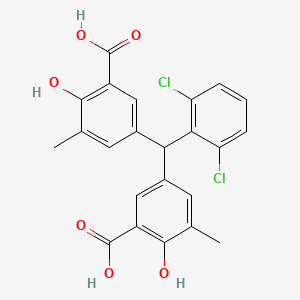
![Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]-](/img/structure/B13808357.png)
![[2-[(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13808361.png)

![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester](/img/structure/B13808373.png)
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B13808375.png)
![[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane](/img/structure/B13808377.png)
